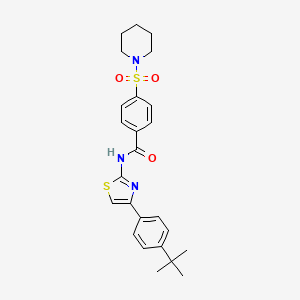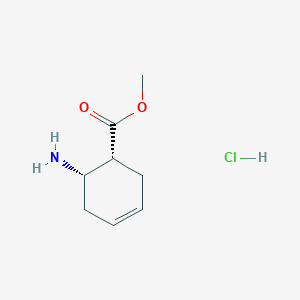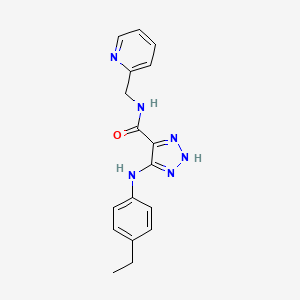![molecular formula C24H18FN3 B2872536 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-29-3](/img/structure/B2872536.png)
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core . This core is a fusion of a pyrazole ring and a quinoline ring . The molecule also has a 3,4-dimethylphenyl group and a 4-fluorophenyl group attached to it .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using multi-component reactions . For example, the pyrazolo[4,3-f]quinoline core can be synthesized in a one-flask multi-component Doebner–Povarov reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazolo[4,3-c]quinoline core . The presence of the fluorine atom and the dimethylphenyl group could introduce some steric hindrance and electronic effects, influencing the overall properties of the molecule .科学的研究の応用
Pharmacology: Dopamine Uptake Inhibition
In pharmacology, compounds similar to 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline have been investigated for their potential as dopamine uptake inhibitors . These inhibitors can be crucial in the treatment of neurological disorders such as Parkinson’s disease and depression by increasing the availability of dopamine in the synaptic cleft.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, the pyrazolo[4,3-c]quinoline moiety is a valuable scaffold for the synthesis of heterocyclic compounds . These structures are often key intermediates in the synthesis of more complex molecules with potential biological activity.
Medicinal Chemistry: Drug Design and Development
The structural features of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline make it a candidate for drug design and development in medicinal chemistry. Its rigid structure and potential for varied substitution make it a versatile precursor for developing new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s unique structure could be utilized to study enzyme inhibition. By interacting with specific enzymes, it can help in understanding the mechanism of action and potentially lead to the development of new inhibitors for enzymes that are therapeutic targets .
Chemical Engineering: Material Synthesis
In chemical engineering, such compounds can be used in the synthesis of new materials. For example, they can be incorporated into polymers or coatings to impart specific chemical properties, such as fluorescence or electrical conductivity .
Analytical Chemistry: Chromatographic Analysis
The compound’s distinct chemical structure could be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, aiding in quality control and research .
将来の方向性
The future research directions for this compound could involve further investigation into its potential as a kinase inhibitor . Given the recent revelation that haspin is over-expressed and plays critical roles in many cancers, compounds with dual activity against FLT3 and other important kinases are now being actively developed .
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCOWVMFMPBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)
![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)
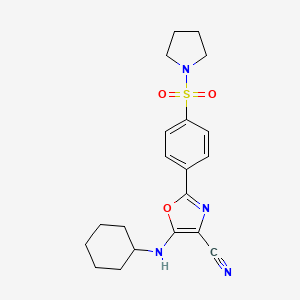

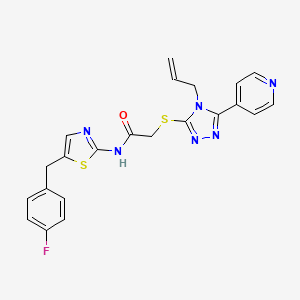
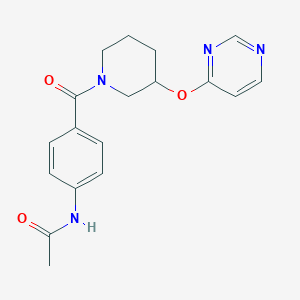
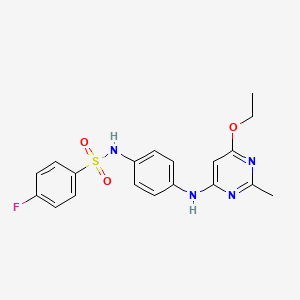
![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)
![N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872470.png)
